N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of pyrazole, carbazole, and hydrazinecarbothioamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and carbazole intermediates, followed by their coupling through hydrazinecarbothioamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and carbazole derivatives, such as:
- 1-(2-chlorobenzyl)-1H-pyrazole
- 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetylhydrazinecarbothioamide
Uniqueness
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-3-[[2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6OS/c26-21-10-4-1-7-17(21)14-31-15-18(13-27-31)28-25(34)30-29-24(33)16-32-22-11-5-2-8-19(22)20-9-3-6-12-23(20)32/h1-2,4-5,7-8,10-11,13,15H,3,6,9,12,14,16H2,(H,29,33)(H2,28,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIHHHBGGBWANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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